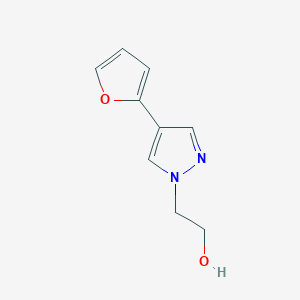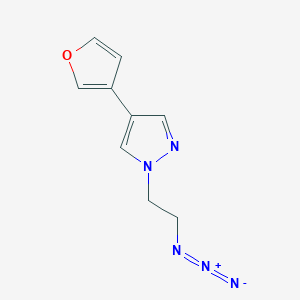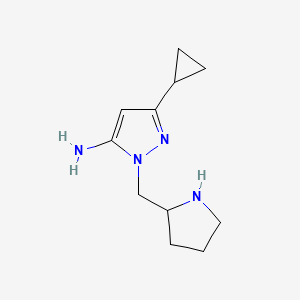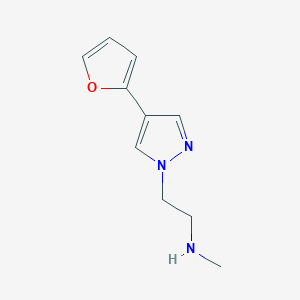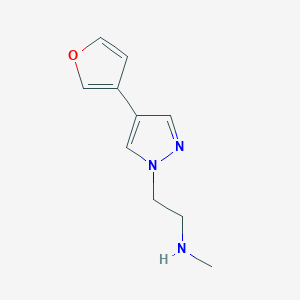
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (2-E3PEP) is a small molecule that has been used in a variety of scientific research applications. It is a member of the pyrazol-1-yl ethan-1-amine family and is used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization
Pyrazolylamine ligands, similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been used in the formation of nickel complexes which catalyze the oligomerization or polymerization of ethylene. The outcome of these reactions depends on the co-catalyst and solvent used, demonstrating the versatility of these ligands in industrial applications (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
Research has shown that pyrazole-5-amine derivatives, structurally related to the compound , are instrumental in synthesizing new pyrazolo[3,4-b]pyridine products. These syntheses are significant in developing N-fused heterocycle products with potential applications in various chemical industries (Ghaedi et al., 2015).
Anticancer Potential
Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which share a structural resemblance with 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. These compounds have shown significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).
Catalysis in CO2 Copolymerization
Pyrazolyl compounds, including those similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes show promise in environmentally sustainable polymer production, with the potential to contribute significantly to green chemistry (Matiwane et al., 2020).
Propiedades
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,5,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNHIWYYRYPUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




